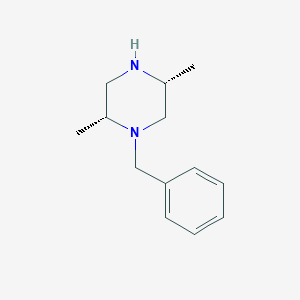

(2R,5R)-1-Benzyl-2,5-dimethylpiperazine

Description

(2R,5R)-1-Benzyl-2,5-dimethylpiperazine (CAS: 324750-43-8) is a chiral piperazine derivative featuring a benzyl group at the 1-position and methyl groups at the 2- and 5-positions in the R-configuration . This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for delta-opioid receptor ligands like SNC 80 . Its stereochemistry and substituent arrangement significantly influence receptor binding selectivity and physicochemical properties, such as solubility and stability .

Properties

CAS No. |

324750-43-8 |

|---|---|

Molecular Formula |

C13H22Cl2N2 |

Molecular Weight |

277.23 g/mol |

IUPAC Name |

(2R,5R)-1-benzyl-2,5-dimethylpiperazine;dihydrochloride |

InChI |

InChI=1S/C13H20N2.2ClH/c1-11-9-15(12(2)8-14-11)10-13-6-4-3-5-7-13;;/h3-7,11-12,14H,8-10H2,1-2H3;2*1H/t11-,12-;;/m1../s1 |

InChI Key |

NNOPREOUOQQPDC-MBORUXJMSA-N |

SMILES |

CC1CNC(CN1CC2=CC=CC=C2)C |

Isomeric SMILES |

C[C@@H]1CN[C@@H](CN1CC2=CC=CC=C2)C.Cl.Cl |

Canonical SMILES |

CC1CNC(CN1CC2=CC=CC=C2)C.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,5R)-1-Benzyl-2,5-dimethylpiperazine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as benzyl chloride and 2,5-dimethylpiperazine.

Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A suitable solvent like dichloromethane or toluene is used, and the reaction mixture is stirred at room temperature or slightly elevated temperatures.

Catalysts and Reagents: Common reagents include bases like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. Catalysts such as palladium on carbon (Pd/C) may be used for hydrogenation steps if required.

Industrial Production Methods

In industrial settings, the production of (2R,5R)-1-Benzyl-2,5-dimethylpiperazine may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(2R,5R)-1-Benzyl-2,5-dimethylpiperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

Oxidation: N-oxides of (2R,5R)-1-Benzyl-2,5-dimethylpiperazine.

Reduction: Reduced piperazine derivatives.

Substitution: Functionalized piperazine compounds with various substituents.

Scientific Research Applications

Scientific Research Applications of (2R,5R)-1-Benzyl-2,5-dimethylpiperazine

(2R,5R)-1-Benzyl-2,5-dimethylpiperazine is a chemical compound with diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. It serves as a building block in synthesizing complex organic molecules and pharmaceuticals. Research also explores its therapeutic potential in treating neurological disorders and its role as an intermediate in drug development.

Applications

- Chemistry (2R,5R)-1-Benzyl-2,5-dimethylpiperazine is a crucial building block in synthesizing complex organic molecules. Its use in creating pharmaceuticals highlights its significance in chemical applications.

- Biology The compound is investigated as a ligand in receptor binding studies and enzyme inhibition assays.

- Medicine (2R,5R)-1-Benzyl-2,5-dimethylpiperazine is explored for its therapeutic potential in treating neurological disorders. It also serves as an intermediate in drug development.

- Industry This compound is utilized in the production of specialty chemicals and as a precursor in synthesizing agrochemicals.

Preparation Methods

The synthesis of (2R,5R)-1-Benzyl-2,5-dimethylpiperazine typically involves several steps, starting with commercially available materials like benzyl chloride and 2,5-dimethylpiperazine. The reaction is performed under anhydrous conditions using a solvent like dichloromethane or toluene, with the mixture stirred at room temperature or slightly elevated temperatures. Common reagents include bases like sodium hydride or potassium carbonate to facilitate nucleophilic substitution. Catalysts such as palladium on carbon (Pd/C) may be used for hydrogenation if required.

Therapeutic Potential

(2R,5R)-1-Benzyl-2,5-dimethylpiperazine has potential antipsychotic, antihistaminic, and anthelmintic properties, making it valuable as a pharmaceutical compound .

Related Research

Mechanism of Action

The mechanism of action of (2R,5R)-1-Benzyl-2,5-dimethylpiperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target of interest.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers and Enantiomers

(2S,5R)-1-Allyl-2,5-dimethylpiperazine

- Structure : Allyl group at position 1; methyl groups at 2S and 5R.

- Role: Key intermediate for SNC 80, a highly selective delta-opioid agonist with low nanomolar affinity for δ-receptors .

- Key Difference : The (2S,5R) configuration enables optimal spatial alignment for δ-receptor binding, whereas the (2R,5R) isomer likely exhibits reduced affinity due to steric clashes .

(2R,5S)-1-Benzyl-2,5-dimethylpiperazine dihydrochloride

Piperazine Derivatives with Modified Substituents

3-Benzyl-1-(4-fluorobenzyl)piperazine-2,5-dione (3m)

- Structure : Piperazine-2,5-dione core with benzyl and fluorobenzyl groups.

- Properties : High purity (98% LC-MS), melting point 180.2–182.7°C, and enhanced solubility in polar solvents due to the dione moiety .

- Key Difference: The dione group introduces planarity and hydrogen-bonding sites, improving solubility but reducing flexibility compared to non-dione analogs like (2R,5R)-1-benzyl-2,5-dimethylpiperazine .

1-Benzyl-4-(5-nitroaryl-thiadiazol-2-yl)piperazine derivatives

- Structure : Thiadiazole ring linked to nitroaryl groups; benzyl at position 1.

- Role : Investigated for antimicrobial and anticancer activity .

- Key Difference : The electron-withdrawing nitro group and thiadiazole ring enhance π-π stacking with biological targets, unlike the methyl groups in (2R,5R)-1-benzyl-2,5-dimethylpiperazine .

Polymeric Analogues

Poly(terephthaloyl-trans-2,5-dimethylpiperazine) (PTDP)

- Structure : Polymer backbone with terephthaloyl and trans-2,5-dimethylpiperazine units.

- Properties: High persistence length (~70 Å in trifluoroethanol), indicating stiff chain behavior .

- Key Difference: The polymer’s rigidity arises from steric hindrance between methyl groups, whereas monomeric (2R,5R)-1-benzyl-2,5-dimethylpiperazine exhibits greater conformational flexibility .

2,5-Dimethylpiperazine/2,5-Dimethylpyrazine System

Data Tables

Table 1: Structural and Functional Comparison

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing enantiomerically pure (2R,5R)-1-Benzyl-2,5-dimethylpiperazine?

- Methodology :

- Enantioconvergent Synthesis : A high-yield method involves optical resolution of racemic trans-2,5-dimethylpiperazine using cost-effective resolving agents (e.g., camphoric acid). The undesired enantiomer is recycled via interconversion, enabling gram-scale production without chromatography .

- Protection/Deprotection Strategies : Boc (tert-butoxycarbonyl) protection is critical for stereochemical control. For example, (2R,5S)-1-Boc-2,5-dimethylpiperazine is synthesized via reaction with dimethylthiourea, followed by deprotection and benzylation to introduce the benzyl group .

- Key Parameters : Temperature, solvent selection (e.g., ethanol for reflux), and chiral resolving agents directly impact yield and enantiopurity.

Q. How is the stereochemistry and purity of (2R,5R)-1-Benzyl-2,5-dimethylpiperazine validated experimentally?

- Analytical Techniques :

- Chiral Stationary Phase HPLC (CSP-HPLC) : Resolves enantiomers; retention times and peak symmetry confirm enantiopurity (e.g., >99% optical purity achieved using camphoric acid resolution) .

- NMR Spectroscopy : 1H and 13C NMR data verify regiochemistry and substituent positions. For example, distinct methyl group shifts in the piperazine ring (δ ~1.2–1.5 ppm for CH3) confirm stereochemistry .

- LC-MS/HRMS : Validates molecular weight (e.g., C13H20N2 for the free base, MW 204.31) and purity (>98% via LC-MS at 254 nm) .

Q. What biological relevance does this compound hold in medicinal chemistry?

- Central Nervous System (CNS) Targeting : Piperazine derivatives exhibit affinity for δ-opioid receptors. For instance, (2R,5R)-configured analogs are intermediates in synthesizing selective δ agonists like SNC 80, which show nanomolar binding affinity .

- Structural Insights : The benzyl group enhances lipophilicity, potentially improving blood-brain barrier penetration, while methyl substituents stabilize chair conformations critical for receptor interactions .

Advanced Research Questions

Q. How can enantioselective synthesis be optimized to minimize racemization during benzylation?

- Approach :

- Low-Temperature Alkylation : Use of –20°C conditions during benzyl bromide addition reduces epimerization .

- Catalytic Asymmetric Methods : Transition metal catalysts (e.g., Ir) for hydrogenation/dehydrogenation cycles may improve stereoretention, as demonstrated in reversible pyrazine/piperazine systems .

- Data Monitoring : Real-time CSP-HPLC tracks enantiopurity during reaction progression.

Q. How do stereochemical variations (e.g., 2R,5R vs. 2S,5R) impact receptor binding and pharmacological activity?

- Case Study :

- The (2S,5R) enantiomer of 1-allyl-2,5-dimethylpiperazine shows negligible δ-opioid affinity, whereas (2R,5R) analogs are critical for high-selectivity ligands. X-ray crystallography of receptor-ligand complexes reveals methyl group orientation as a determinant of binding .

- Experimental Design :

- Comparative Radioligand Assays : Measure IC50 values for δ vs. μ/κ opioid receptors using tritiated ligands (e.g., [3H]DAMGO for μ receptors).

- Molecular Dynamics Simulations : Model piperazine ring conformations to predict steric clashes or favorable interactions .

Q. How can contradictory pharmacological data (e.g., variable potency across studies) be resolved?

- Root Causes :

- Impurity Artifacts : Trace Boc-protected intermediates (e.g., from incomplete deprotection) may skew bioassay results. Rigorous LC-MS purity checks are essential .

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) used in assays can stabilize specific conformers. Standardize solvent systems across studies .

- Resolution Workflow :

Re-synthesize compound under controlled conditions.

Validate purity via HRMS and CSP-HPLC.

Repeat assays with internal controls (e.g., SNC 80 as a δ agonist reference) .

Q. What strategies are employed to study interactions between (2R,5R)-1-Benzyl-2,5-dimethylpiperazine and cytochrome P450 enzymes?

- Methodology :

- In Vitro Metabolism Assays : Incubate the compound with human liver microsomes (HLMs) and NADPH. Monitor metabolite formation via LC-MS/MS .

- Inhibition Screening : Assess CYP3A4/2D6 inhibition using fluorescent probes (e.g., benzyloxyresorufin). IC50 values indicate metabolic stability .

- Data Interpretation :

- A high IC50 (>10 µM) suggests low CYP inhibition, favorable for drug development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.